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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
synthesis, optimization, and evaluation of novel synthetic Nectin-4-targeted CD137 agonists.
This class of molecules, exemplified by Bicycle® Tumor-Targeted Immune Cell Agonists
(TICAs™) like BT7480, represents a promising strategy in cancer immunotherapy by localizing
CD137 co-stimulation to the tumor microenvironment, thereby enhancing anti-tumor immunity
while potentially mitigating systemic toxicities associated with non-targeted CD137 agonists.[1]

[2][3]

Introduction

Nectin-4, a cell adhesion molecule, is overexpressed in a variety of solid tumors, including
urothelial, breast, and lung cancers, with limited expression in normal tissues, making it an
attractive target for tumor-directed therapies.[4] CD137 (4-1BB), a co-stimulatory receptor
expressed on activated T cells and other immune cells, plays a crucial role in enhancing their
proliferation, survival, and cytotoxic function.[5][6][7] The strategic design of a bispecific
molecule that simultaneously engages tumor-associated Nectin-4 and immune cell-expressed
CD137 offers a powerful approach to potentate an anti-tumor immune response directly at the
site of disease.[1][8][9]
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This document outlines the synthesis of these agonists through the conjugation of bicyclic
peptides targeting Nectin-4 and CD137 via polyethylene glycol (PEG) linkers.[1][8][9] It further
details the experimental protocols for their in vitro and in vivo characterization, including
binding affinity determination, functional co-culture assays, and efficacy studies in syngeneic
mouse models.

Data Presentation

Table 1: Binding Affinities of Nectin-4/CD137 Bispecific
Agonists

Nectin-4 Binding CD137 Binding
Compound ID Reference
(KD, nM) (KD, nM)
BCY8854 2.8 108 [10]
BT7480 5.6 + 2.4 6 [71[11]

Table 2: In Vitro Functional Activity of Nectin-4/CD137
Bispecific Agonists

Emax (Fold
Compound ID Assay System  EC50 (nM) ) Reference
Induction)
CD137 Reporter
BCY11863 Assay (HT1376 ~0.3 Not Reported [12]
co-culture)
Jurkat-CD137
BT7480 Reporter with ~0.3 Not Reported [11]
HT-1376 cells
hPBMC/HT-1376
BT7480 co-culture (IL-2 ~0.1-1 Not Reported [13]

secretion)

Table 3: In Vivo Efficacy of BT7480 in Syngeneic Mouse
Models
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Tumor Cell Dosing
Mouse Model . . Outcome Reference
Line Regimen
huCD137- ) 6/6 Complete
MC38-Nectin-4 5 mg/kg BIW ) [11]
C57BI/6 Regressions
] 6/6 Complete
huCD137-Balb/c CT26-Nectin-4 10 mg/kg Q3D [14]
Responses

Experimental Protocols
Protocol 1: Synthesis of Nectin-4-Targeted CD137
Agonists

This protocol describes a representative method for the synthesis of a bispecific agonist by
conjugating bicyclic peptides targeting Nectin-4 and CD137 with a PEG linker.

1. Solid-Phase Peptide Synthesis of Bicyclic Peptides:

o Synthesize linear peptide precursors for both Nectin-4 and CD137 binding moieties using
standard Fmoc-based solid-phase peptide synthesis.

 Incorporate cysteine residues at strategic positions to facilitate cyclization.
2. Bicyclic Peptide Formation:
o Cleave the linear peptides from the resin and deprotect the side chains.

 Induce bicyclization by reacting the cysteine thiols with a trivalent scaffold, such as 1,3,5-
tris(boromomethyl)benzene, in an aqueous buffer at physiological pH.[15]

 Purify the resulting bicyclic peptides by reverse-phase HPLC.
3. PEG Linker Conjugation:

o Functionalize the bicyclic peptides and the PEG linker with complementary reactive groups
(e.g., azide and alkyne for click chemistry, or thiol and maleimide).[16]
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React the Nectin-4 and CD137 bicyclic peptides with a multi-arm PEG linker in a suitable
buffer (e.g., phosphate-buffered saline, pH 7.4).

The stoichiometry of the reactants can be controlled to generate molecules with different
ratios of the targeting moieties (e.g., 1:1 or 1:2 Nectin-4 to CD137 binders).[8]

Purify the final conjugate using size-exclusion or ion-exchange chromatography.

Protocol 2: In Vitro Nectin-4-Dependent CD137 Agonism
Assay

This protocol details a co-culture assay to assess the ability of the synthetic agonists to induce
CD137 signaling in a Nectin-4-dependent manner.

1. Cell Lines:

Nectin-4 expressing tumor cells (e.g., human bladder cancer cell line HT1376, or murine
colon adenocarcinoma cell line MC38 engineered to express Nectin-4).[10]

CD137 expressing reporter cells (e.g., Jurkat cells engineered to express human CD137 and
an NF-kB-driven luciferase reporter).[11]

Alternatively, primary human peripheral blood mononuclear cells (PBMCs) can be used,
where CD137 expression is induced by pre-stimulation with anti-CD3 antibodies (e.g.,
OKT3).[10][14]

. Co-culture Setup:

Seed the Nectin-4 expressing tumor cells in a 96-well plate and allow them to adhere
overnight.

Add the CD137 expressing reporter cells or pre-stimulated PBMCs to the wells.

Add serial dilutions of the synthetic agonist to the co-culture. Include a non-Nectin-4 binding
agonist as a negative control and a known CD137 agonist antibody as a positive control.

. Readout:
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» For reporter cells: After a 6-hour incubation, measure luciferase activity according to the
manufacturer's instructions.[11]

o For PBMCs: After a 48-hour incubation, collect the supernatant and measure the
concentration of secreted cytokines, such as IFN-y and IL-2, using ELISA or a multiplex bead
array.[10][14]

4. Data Analysis:

» Plot the response (luciferase activity or cytokine concentration) against the log of the agonist
concentration.

o Determine the EC50 and Emax values by fitting the data to a four-parameter logistic
equation.

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse
Model

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of the Nectin-4-
targeted CD137 agonists.

1. Animal Model:

o Use immunocompetent mice that are syngeneic to the chosen tumor cell line (e.g., C57BL/6
for MC38 tumors, BALB/c for CT26 tumors).[14][17]

« If the agonist is specific for human CD137, use mice with a humanized CD137 receptor
(knock-in of the extracellular domain).[14]

2. Tumor Implantation:

e Subcutaneously inject Nectin-4 expressing murine tumor cells (e.g., MC38-Nectin-4 or CT26-
Nectin-4) into the flank of the mice.[10][14]

e Monitor tumor growth regularly using calipers.

3. Treatment:
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e Once the tumors reach a predetermined size (e.g., 100-200 mm?), randomize the mice into
treatment groups.

» Administer the synthetic agonist via a clinically relevant route (e.g., intravenous or
intraperitoneal injection) at various doses and schedules (e.g., once or twice weekly).[11]

« Include a vehicle control group and potentially a group treated with a non-targeted CD137
agonist.

4. Efficacy Assessment:
e Measure tumor volume and body weight throughout the study.

o At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice
and excise the tumors for further analysis.

o Optional analyses include flow cytometry of tumor-infiltrating lymphocytes to assess immune
cell activation and proliferation, and immunohistochemistry to visualize immune cell
infiltration.
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Caption: CD137 signaling pathway activation.
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Caption: Nectin-4 signaling via PISK/AKT.
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Caption: Experimental workflow overview.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Optimization of Nectin-4-Targeted CD137 Agonists]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12391418#synthesis-and-optimization-
of-synthetic-nectin-4-targeted-cd137-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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